2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in gene transcription.
Scientific Research Applications
2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of many inflammatory diseases. In autoimmune disorders, this compound has been shown to reduce the activity of immune cells that are responsible for attacking healthy tissues.
Mechanism of Action
2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide exerts its pharmacological effects by selectively binding to the bromodomain of BRD4, thereby inhibiting its activity. BRD4 plays a key role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the promoter regions of genes. By inhibiting BRD4, this compound reduces the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. In autoimmune disorders, this compound has been shown to reduce the activity of immune cells that are responsible for attacking healthy tissues, which leads to a reduction in disease activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide is its selectivity for BRD4, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one of the main limitations of this compound is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for the research on 2-(1-adamantyl)-N-(1-methyl-2-pyridin-4-ylethyl)acetamide. One potential direction is the development of more potent and selective inhibitors of BRD4. Another potential direction is the investigation of the role of BRD4 in other disease processes, such as metabolic disorders and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapeutic agents could be explored as a potential strategy to enhance its therapeutic efficacy.
Properties
IUPAC Name |
2-(1-adamantyl)-N-(1-pyridin-4-ylpropan-2-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-15-2-4-21-5-3-15)22-19(23)13-20-10-16-7-17(11-20)9-18(8-16)12-20/h2-5,14,16-18H,6-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJPMYIXIUAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.